molecular formula C6H14BF3N2 B12053888 Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate CAS No. 1268340-98-2

Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate

Katalognummer: B12053888
CAS-Nummer: 1268340-98-2
Molekulargewicht: 182.00 g/mol
InChI-Schlüssel: NWDSODBACSCRNQ-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate typically involves the reaction of 4-methylpiperazine with boron trifluoride. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of advanced reactors and continuous flow systems to ensure consistent quality and production rates .

Analyse Chemischer Reaktionen

Types of Reactions

Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different borate derivatives, while substitution reactions can produce a variety of substituted borates .

Wirkmechanismus

The mechanism by which Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic processes, or as a reagent in organic synthesis. The pathways involved often include coordination chemistry and the formation of stable complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

1268340-98-2

Molekularformel

C6H14BF3N2

Molekulargewicht

182.00 g/mol

IUPAC-Name

trifluoro-[(4-methylpiperazin-1-ium-1-yl)methyl]boranuide

InChI

InChI=1S/C6H13BF3N2/c1-11-2-4-12(5-3-11)6-7(8,9)10/h2-6H2,1H3/q-1/p+1

InChI-Schlüssel

NWDSODBACSCRNQ-UHFFFAOYSA-O

Kanonische SMILES

[B-](C[NH+]1CCN(CC1)C)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.